Cas no 857561-57-0 (2-amino-1-(2-phenylphenyl)ethan-1-one)

2-amino-1-(2-phenylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-aMino-1-(2-phenylphenyl)ethan-1-one hydrochloride
- 1-([1,1'-Biphenyl]-2-yl)-2-aminoethanone hydrochloride
- 2-amino-1-(2-phenylphenyl)ethan-1-one
- 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt
- 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, 95%
- 857561-57-0
- 2-amino-1-(2-phenylphenyl)ethanone;2,2,2-trifluoroacetic acid
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- Inchi: 1S/C14H13NO.ClH/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11;/h1-9H,10,15H2;1H
- InChI Key: QVYWFTXYLQRHSN-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1C1=CC=CC=C1)(=O)CN.[H]Cl
Computed Properties
- Exact Mass: 325.09257779g/mol
- Monoisotopic Mass: 325.09257779g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.4Ų
2-amino-1-(2-phenylphenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862364-2.5g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1862364-0.1g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1862364-1.0g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1862364-10g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1862364-10.0g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 10g |
$3376.0 | 2023-05-26 | ||
Enamine | EN300-1862364-0.5g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1862364-5.0g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 5g |
$2277.0 | 2023-05-26 | ||
Enamine | EN300-1862364-5g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1862364-0.05g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1862364-0.25g |
2-amino-1-(2-phenylphenyl)ethan-1-one |
857561-57-0 | 0.25g |
$642.0 | 2023-09-18 |
2-amino-1-(2-phenylphenyl)ethan-1-one Related Literature
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on 2-amino-1-(2-phenylphenyl)ethan-1-one
Introduction to 2-amino-1-(2-phenylphenyl)ethan-1-one (CAS No. 857561-57-0)
2-amino-1-(2-phenylphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 857561-57-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework with an amino group and a phenyl-substituted benzene ring, has garnered attention due to its potential applications in medicinal chemistry and synthetic methodologies. The compound’s bifunctional nature, combining both amino and carbonyl functionalities, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The structural motif of 2-amino-1-(2-phenylphenyl)ethan-1-one consists of an ethyl chain bridging an amino group to a phenyl ring that is further substituted with another phenyl group at the ortho position. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The presence of two aromatic rings enhances its potential as a scaffold for drug discovery, allowing for modifications that can optimize pharmacokinetic and pharmacodynamic profiles.
In recent years, the interest in 2-amino-1-(2-phenylphenyl)ethan-1-one has been fueled by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to explore its pharmacological potential more efficiently than ever before. Studies have indicated that derivatives of this compound may exhibit properties relevant to neurological disorders, inflammatory conditions, and even oncological applications. The ability to fine-tune its structure through strategic functionalization has opened new avenues for therapeutic intervention.
The synthesis of 2-amino-1-(2-phenylphenyl)ethan-1-one typically involves multi-step organic transformations, often starting from commercially available precursors such as benzophenone or aniline derivatives. Modern synthetic approaches emphasize green chemistry principles, aiming to minimize waste and improve yields through catalytic methods or solvent-free reactions. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the phenyl-substituted backbone efficiently.
One of the most compelling aspects of 2-amino-1-(2-phenylphenyl)ethan-1-one is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, with many drugs on the market featuring nitrogen-containing rings that contribute to their biological activity. By serving as a building block, this compound facilitates the construction of complex scaffolds that can mimic natural products or exhibit novel mechanisms of action. This has spurred interest in its incorporation into libraries designed for structure-based drug design.
Recent research has also highlighted the compound’s utility in material science applications beyond pharmaceuticals. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors or ligands for metal complexes used in catalysis. The ability to tune electronic properties through substitution patterns allows chemists to tailor its behavior for specific applications, such as improving charge transport in organic field-effect transistors (OFETs) or designing catalysts with enhanced selectivity.
The chemical reactivity of 2-amino-1-(2-phenylphenyl)ethan-1-one is another area of active investigation. The amino group can participate in various transformations, including condensation reactions with carbodiimides to form amides or Schiff bases. Meanwhile, the carbonyl functionality can undergo reduction to yield alcohols or oxidation to afford ketones or esters. These transformations provide chemists with a toolkit to modify the compound’s structure, enabling the exploration of diverse chemical space for lead optimization.
In conclusion, 2-amino-1-(2-phenylphenyl)ethan-1-one (CAS No. 857561-57-0) represents a promising entity in synthetic chemistry with far-reaching implications for drug discovery and material science. Its unique structural features and versatile reactivity make it an invaluable intermediate for constructing complex molecules with potential biological activity. As research continues to uncover new synthetic routes and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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